molecular formula C19H30N2O3 B2878847 tert-Butyl [4-(2-methoxybenzyl)piperidin-4-yl]methylcarbamate CAS No. 1774898-87-1

tert-Butyl [4-(2-methoxybenzyl)piperidin-4-yl]methylcarbamate

Cat. No.: B2878847
CAS No.: 1774898-87-1
M. Wt: 334.46
InChI Key: GBNMXKQEBDZCES-UHFFFAOYSA-N
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Description

tert-Butyl [4-(2-methoxybenzyl)piperidin-4-yl]methylcarbamate is a carbamate-protected piperidine derivative featuring a 2-methoxybenzyl substituent at the 4-position of the piperidine ring. This compound is structurally characterized by a tert-butoxycarbonyl (Boc) group, which serves as a protective group for the amine functionality, and a methoxybenzyl moiety that confers aromatic and electronic modulation properties. It is frequently employed as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and central nervous system (CNS)-targeting agents due to its piperidine scaffold and tunable substituents .

Properties

IUPAC Name

tert-butyl N-[[4-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-14-19(9-11-20-12-10-19)13-15-7-5-6-8-16(15)23-4/h5-8,20H,9-14H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNMXKQEBDZCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl [4-(2-methoxybenzyl)piperidin-4-yl]methylcarbamate is a compound that has garnered interest due to its potential biological activities, particularly in the field of pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C18H28N2O3
  • Molecular Weight : 320.433 g/mol
  • CAS Number : 1774898-87-1

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, compounds with similar structures have demonstrated inhibition of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The carbamate moiety is crucial for this inhibitory activity, as it allows for covalent binding to the active sites of these enzymes.

1. Enzyme Inhibition

Research has shown that carbamate derivatives exhibit varying degrees of inhibition against AChE and BChE:

  • Inhibition Potency : Compounds similar to this compound have reported IC50 values ranging from low micromolar to millimolar concentrations, indicating potential effectiveness in therapeutic applications against Alzheimer's disease and other cognitive disorders .
CompoundTarget EnzymeIC50 (µM)
Compound A (similar structure)AChE38.98
Compound B (similar structure)BChE1.60

2. Antibacterial Activity

Preliminary studies suggest that related compounds demonstrate antibacterial properties against Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). These findings indicate that this compound may possess significant antibacterial activity:

  • Activity Against :
    • Staphylococcus aureus : Effective at low concentrations (0.78 - 3.125 µg/mL).
    • Enterococcus faecium : Notable activity against vancomycin-resistant strains.

Study on Enzyme Inhibition

A study focused on the structure-activity relationship (SAR) of carbamate derivatives highlighted that modifications in the aromatic ring significantly influence the potency and selectivity of enzyme inhibition. The introduction of methoxy groups enhanced binding affinity to the enzyme active sites .

Antibacterial Efficacy

Another research effort evaluated the antibacterial efficacy of a series of piperidine derivatives, including this compound. The study reported strong bactericidal effects against both susceptible and resistant strains, suggesting its potential as a therapeutic agent in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s structural and functional analogs can be categorized based on modifications to:

Aromatic substituents (e.g., halogenated benzyl groups).

Substituents on the piperidine ring (e.g., alkyl, alkoxy, or heterocyclic groups).

Variations in the carbamate-protecting group .

Analogous Aromatic Substituents
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
tert-Butyl [4-(2-methoxybenzyl)piperidin-4-yl]methylcarbamate 2-Methoxybenzyl C₂₁H₃₂N₂O₃ 360.50 Intermediate in kinase inhibitor synthesis; discontinued commercial availability .
tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate 2-Chlorobenzyl C₁₉H₂₇ClN₂O₂ 350.89 Enhanced electrophilicity due to Cl; used in halogen-directed coupling reactions .
tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate 2-Fluorobenzyl C₁₈H₂₇FN₂O₂ 322.40 Fluorine’s electron-withdrawing effect improves metabolic stability; CNS drug intermediate .
tert-Butyl [1-(3-bromobenzyl)piperidin-4-yl]methylcarbamate 3-Bromobenzyl C₁₈H₂₇BrN₂O₂ 383.30 Bromine enables cross-coupling reactions (e.g., Suzuki); discontinued due to handling challenges .

Key Findings :

  • Halogenated analogs (Cl, F, Br) exhibit higher reactivity in cross-coupling reactions compared to the methoxybenzyl derivative, which is more electron-rich .
  • The methoxy group in the parent compound enhances solubility but may reduce metabolic stability compared to fluorinated analogs .
Piperidine Ring Modifications
Compound Name Piperidine Substituent Molecular Formula Molecular Weight (g/mol) Applications Reference
tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate 2-Methoxyethyl C₁₄H₂₈N₂O₃ 272.38 Increased hydrophilicity; explored in peptide mimetics .
tert-Butyl [1-(piperidin-4-ylmethyl)piperidin-4-yl]carbamate Piperidin-4-ylmethyl C₁₆H₃₁N₃O₂ 297.43 Dual piperidine scaffolds enhance binding to GPCR targets .
tert-Butyl N-[1-(pyrimidin-2-yl)piperidin-4-yl]methylcarbamate Pyrimidin-2-yl C₁₅H₂₃N₅O₂ 305.37 Heterocyclic integration for kinase inhibition (e.g., p38 MAP kinase) .

Key Findings :

  • Methoxyethyl and pyrimidinyl substituents alter pharmacokinetic profiles, with pyrimidine-containing analogs showing higher affinity for kinase targets .
  • Dual piperidine systems (e.g., ) demonstrate improved conformational rigidity, beneficial for receptor-ligand interactions.
Heterocyclic and Pharmacophore Variations
Compound Name Core Structure Molecular Formula Key Pharmacological Role Reference
tert-Butyl (4-methylpyridin-2-yl)carbamate Pyridine ring C₁₁H₁₆N₂O₂ Intermediate in p38 MAP kinase inhibitors .
tert-Butyl 4-{[5-(4-chlorophenyl)carboxamido]methyl}pyridine-2-carboxylate Pyridine-carboxamide C₁₉H₂₂ClN₃O₃ Anticancer candidate via kinase inhibition .
tert-ButylN-benzyl-N-[4-(4-fluoro-benzoylmethyl)-2-pyridyl]carbamate Fluorophenyl-pyridyl C₂₆H₂₆FN₃O₃ Dual pharmacophore for kinase and protease inhibition .

Key Findings :

  • Pyridine-based analogs (e.g., ) are preferred in kinase inhibitor design due to their planar aromaticity and hydrogen-bonding capacity.
  • Fluorobenzoyl-methyl hybrids (e.g., ) combine metabolic stability (from fluorine) and target selectivity.

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